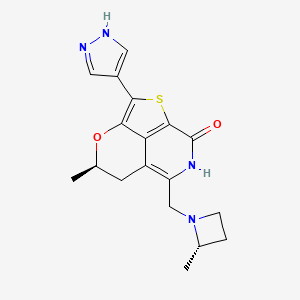
Cdc7-IN-14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cdc7-IN-14 is a potent and selective inhibitor of the cell division cycle 7 (CDC7) kinase. CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication and cell cycle progression. Inhibition of CDC7 has been shown to disrupt DNA replication, leading to cell cycle arrest and apoptosis, particularly in cancer cells. This makes this compound a promising candidate for cancer therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cdc7-IN-14 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents to enhance its potency and selectivity. This step often involves the use of reagents such as halogenating agents, oxidizing agents, and protecting groups.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Scale-Up: Scaling up the reactions while maintaining the same reaction conditions to ensure consistency.
Process Optimization: Optimizing reaction parameters such as temperature, pressure, and solvent choice to maximize yield and minimize impurities.
Quality Control: Implementing stringent quality control measures to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Cdc7-IN-14 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, methanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Cdc7-IN-14 has a wide range of scientific research applications, including:
Cancer Research: this compound is extensively studied for its potential as a cancer therapeutic agent. .
Cell Cycle Studies: Researchers use this compound to study the role of CDC7 in cell cycle regulation and DNA replication.
Drug Development: This compound serves as a lead compound for the development of new CDC7 inhibitors with improved potency and selectivity.
Mechanism of Action
Cdc7-IN-14 exerts its effects by inhibiting the activity of CDC7 kinase. CDC7 phosphorylates the minichromosome maintenance (MCM) complex, which is essential for the initiation of DNA replication. Inhibition of CDC7 by this compound prevents the phosphorylation of MCM, leading to stalled DNA replication forks and activation of the DNA damage response. This ultimately results in cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells .
Comparison with Similar Compounds
Cdc7-IN-14 is compared with other CDC7 inhibitors such as PHA-767491 and TAK-931. While all these compounds target CDC7, this compound is distinguished by its higher potency and selectivity . Similar compounds include:
PHA-767491: An early CDC7 inhibitor with moderate potency.
TAK-931: A more recent CDC7 inhibitor with improved pharmacokinetic properties.
SGR-2921: Another potent CDC7 inhibitor with strong anti-tumor activity.
This compound’s unique chemical structure and high selectivity make it a valuable tool for studying CDC7 function and developing new cancer therapies.
Properties
Molecular Formula |
C18H20N4O2S |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(6R)-6-methyl-9-[[(2S)-2-methylazetidin-1-yl]methyl]-3-(1H-pyrazol-4-yl)-5-oxa-2-thia-10-azatricyclo[6.3.1.04,12]dodeca-1(12),3,8-trien-11-one |
InChI |
InChI=1S/C18H20N4O2S/c1-9-3-4-22(9)8-13-12-5-10(2)24-15-14(12)17(18(23)21-13)25-16(15)11-6-19-20-7-11/h6-7,9-10H,3-5,8H2,1-2H3,(H,19,20)(H,21,23)/t9-,10+/m0/s1 |
InChI Key |
LIZZOTJWXCZREF-VHSXEESVSA-N |
Isomeric SMILES |
C[C@H]1CCN1CC2=C3C[C@H](OC4=C(SC(=C34)C(=O)N2)C5=CNN=C5)C |
Canonical SMILES |
CC1CCN1CC2=C3CC(OC4=C(SC(=C34)C(=O)N2)C5=CNN=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


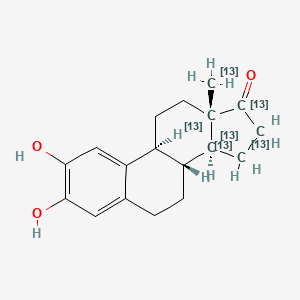
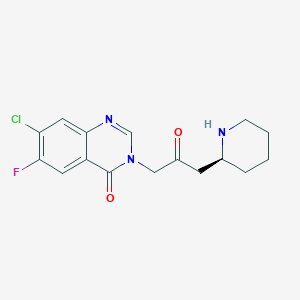
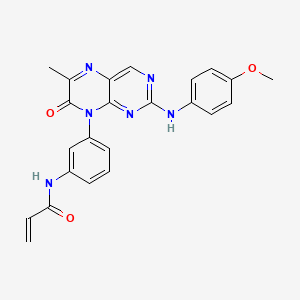
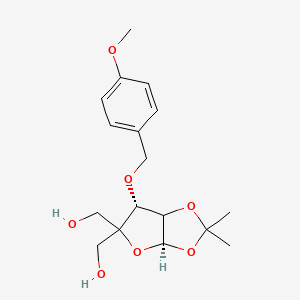
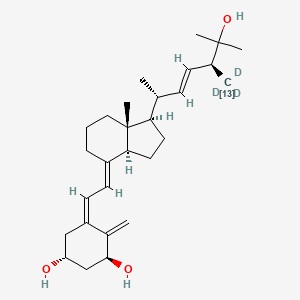
![1-hydroxy-1-[[(5'S)-5'-hydroxy-2',5',7'-trimethyl-4'-oxospiro[cyclopropane-1,6'-indene]-1'-yl]methyl]urea](/img/structure/B12407739.png)



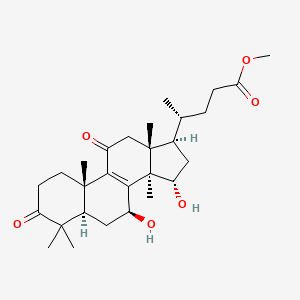


![[(1S,4S,5S,6R,9R,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] hexanoate](/img/structure/B12407778.png)
![[(3S,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-7-methoxy-4-oxo-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl (Z)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12407783.png)
